Tert-butyl4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a diethoxyphosphoryl group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with diethyl phosphorochloridate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the diethoxyphosphoryl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound lacks the diethoxyphosphoryl group and has different reactivity and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenyl group instead of the diethoxyphosphoryl group, leading to different chemical properties and uses.
tert-Butyl 4-amino-4-((tributylstannyl)methoxy)methyl)piperidine-1-carboxylate: This compound contains a tributylstannyl group, which imparts unique reactivity in organotin chemistry.
These comparisons highlight the unique structural features and reactivity of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C14H29N2O5P |
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Molecular Weight |
336.36 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-diethoxyphosphorylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N2O5P/c1-6-19-22(18,20-7-2)14(15)8-10-16(11-9-14)12(17)21-13(3,4)5/h6-11,15H2,1-5H3 |
InChI Key |
YRSLWMXWAYUIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCN(CC1)C(=O)OC(C)(C)C)N)OCC |
Origin of Product |
United States |
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